N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide
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Description
“N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a chloro group (-Cl) which is a common substituent in organic chemistry, and an ethoxy group (-OCH2CH3) which is a common ether group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonamide, chloro, and ethoxy groups would all contribute to the overall structure. Unfortunately, without experimental data such as an X-ray crystallography study, it’s not possible to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might be susceptible to hydrolysis, especially under acidic or alkaline conditions. The chloro group might undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. These properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .Safety and Hazards
As with any chemical compound, handling “N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards would depend on the properties of the compound, such as its toxicity and reactivity .
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-ethoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c1-3-24-18-10-11-19(16-7-5-4-6-15(16)18)25(22,23)21-17-12-14(20)9-8-13(17)2/h4-12,21H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLHQJPYJSLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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